molecular formula C19H18O6 B2811418 (E)-3-(1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 209158-91-8

(E)-3-(1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B2811418
CAS RN: 209158-91-8
M. Wt: 342.347
InChI Key: JGVTZQYRMQWZQO-GQCTYLIASA-N
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Description

“(E)-3-(1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the title chalcone (E)-1-(2-aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one was obtained in 76% yield from a NaOH catalyzed Claisen–Schmidt condensation reaction between o-aminoacetophenone and piperonal .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of the title o-aminochalcone, C16H13NO3, shows two molecules per asymmetric unit (Z = 4) and adopts an E configuration about the C=C double bond .

Scientific Research Applications

Supramolecular Structures and Molecular Packing

Studies have detailed the supramolecular structures of derivatives of (E)-3-(1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, showcasing the importance of intramolecular hydrogen bonding and π-π stacking interactions in determining the molecular conformation and crystal packing. For instance, compounds with benzodioxol moieties demonstrate significant structural features, including intramolecular N-H...O hydrogen bonds and π-π stacking, which contribute to their molecular stability and supramolecular arrangement (Low et al., 2002). These structural attributes are crucial for understanding the physicochemical properties of these compounds and their interactions with biological macromolecules.

Pharmacophore Development for Alzheimer’s Disease

Chalcone derivatives, incorporating the benzodioxol group, have been evaluated for their potential in treating Alzheimer's disease (AD). A comparative study highlighted the influence of the benzodioxol group on molecular conformations and interactions with the beta-secretase 1 (BACE-1) enzyme, a therapeutic target for AD. Molecular docking analyses suggested that these compounds could bind effectively to the BACE-1 active site, indicating their potential as pharmacophores for developing AD inhibitors (Duarte et al., 2019).

Anti-cancer Properties

The derivatives of this compound have also been explored for their anticancer activities. Research on various chalcone derivatives has shown promising results in inhibiting cancer cell growth through mechanisms such as apoptosis induction via mitochondrial pathways. These findings underscore the potential of these compounds in cancer research, offering insights into the design of novel anticancer agents (Ma et al., 2017).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-21-17-9-13(10-18(22-2)19(17)23-3)14(20)6-4-12-5-7-15-16(8-12)25-11-24-15/h4-10H,11H2,1-3H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVTZQYRMQWZQO-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

209158-91-8
Record name 3-(1,3-Benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209158918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,3-BENZODIOXOL-5-YL)-1-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TNM489MVA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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